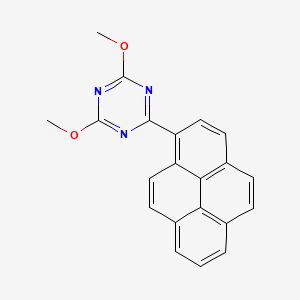

2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c1-25-20-22-19(23-21(24-20)26-2)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGHRTSDRSCANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062943 | |

| Record name | 1,3,5-Triazine, 2,4-dimethoxy-6-(1-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3271-22-5 | |

| Record name | Fluorescent Brightener 179 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3271-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003271225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4-dimethoxy-6-(1-pyrenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4-dimethoxy-6-(1-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 179 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM6O97T4AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Chemistry of 2,4 Dimethoxy 6 Pyren 1 Yl 1,3,5 Triazine

Strategies for the Synthesis of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine

The synthesis of this compound is primarily achieved through two main strategies: nucleophilic aromatic substitution on a pre-functionalized triazine ring or by late-stage introduction of the pyrene (B120774) group via metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Routes from Halogenated Triazines

The most common and cost-effective starting material for substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. researchgate.netnih.govnih.gov The three chlorine atoms on cyanuric chloride can be substituted sequentially by various nucleophiles. This reactivity is governed by the fact that each substitution of a chlorine atom deactivates the remaining C-Cl bonds towards further nucleophilic attack, allowing for controlled, stepwise synthesis. nih.gov

A plausible two-step nucleophilic substitution route to synthesize the target molecule involves:

Initial Pyrene Installation: Reaction of cyanuric chloride with a pyrene-based nucleophile, such as 1-pyrenyllithium or a pyrene Grignard reagent, at a low temperature to achieve monosubstitution.

Methoxylation: Subsequent reaction of the resulting 2,4-dichloro-6-pyren-1-yl-1,3,5-triazine intermediate with two equivalents of sodium methoxide (B1231860) to replace the remaining chlorine atoms.

Alternatively, one can start by synthesizing 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). nih.govgoogle.com This is typically achieved by reacting cyanuric chloride with two equivalents of sodium methoxide. google.com The pyrene moiety can then be introduced in a subsequent step, often via a different reaction mechanism like cross-coupling. The stepwise substitution of cyanuric chloride is highly dependent on temperature control to achieve selectivity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Pyrene Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for introducing the pyrene moiety onto the triazine core. nih.gov The Suzuki-Miyaura coupling is a particularly effective method. rsc.orgresearchgate.net This strategy typically involves the reaction of a halogenated triazine with a pyrene-derived boronic acid or ester in the presence of a palladium catalyst and a base. rsc.org

The most direct application of this method for synthesizing this compound is the Suzuki coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with 1-pyreneboronic acid. This approach benefits from the commercial availability or straightforward synthesis of both starting materials. google.com The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. rsc.org

| Reaction Type | Triazine Precursor | Pyrene Reagent | Typical Catalyst/Reagents | Reference |

| Nucleophilic Substitution | 2,4,6-Trichloro-1,3,5-triazine | 1-Pyrenyllithium, then Sodium Methoxide | N/A (stepwise addition) | nih.gov |

| Suzuki Coupling | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 1-Pyreneboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | rsc.orgresearchgate.net |

| Stille Coupling | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 1-(Tributylstannyl)pyrene | Pd(PPh₃)₄ | researchgate.net |

Optimization of Reaction Conditions and Isolation Techniques

Optimizing reaction conditions is key to maximizing the yield and purity of the final product. For nucleophilic substitution reactions, temperature is a critical parameter. The first substitution on cyanuric chloride is often performed at or below 0°C, the second at room temperature, and the third may require heating. nih.gov The choice of solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) can also influence the reaction's efficiency. google.comnih.gov

In palladium-catalyzed reactions, the selection of the ligand (e.g., phosphines like PPh₃ or dppp) and the base (e.g., carbonates or phosphates) is vital to control the catalyst's activity and stability. rsc.orgorganic-chemistry.org The in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species must be carefully managed to prevent side reactions. rsc.org

Isolation and purification of this compound typically involve standard laboratory techniques. After the reaction, the mixture is often washed with water to remove inorganic salts. nih.gov The crude product can then be purified by recrystallization from a suitable solvent system (e.g., heptane (B126788) or a DCM/methanol mixture) or by column chromatography on silica (B1680970) gel. google.commdpi.commdpi.com

Design and Synthesis of Functionalized this compound Derivatives

The core structure of this compound can be systematically modified at either the pyrene unit or the triazine ring to create derivatives with tailored properties for specific applications.

Modifications at the Pyrene Moiety for Tunable Photophysical Characteristics

The photophysical properties of the parent compound are dominated by the pyrene moiety, which is known for its strong fluorescence. These properties, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime, can be fine-tuned by introducing functional groups onto the pyrene ring. arizona.edursc.org

Attaching electron-donating groups (e.g., amino, alkoxy) or electron-withdrawing groups (e.g., nitro, cyano) to the pyrene skeleton can alter the energy of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modification changes the energy gap and, consequently, shifts the absorption and emission spectra. For instance, extending the π-conjugation of the chromophore often leads to a bathochromic (red) shift in the absorption and emission maxima. mdpi.com These modifications allow for the creation of a palette of fluorescent materials with emissions spanning the visible spectrum, which is highly desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgresearchgate.net

| Modification Strategy | Example Functional Group | Expected Effect on Photophysics | Reference |

| Extend π-Conjugation | Alkyne or Vinyl groups | Bathochromic (red) shift in absorption/emission | mdpi.com |

| Add Electron-Donating Group | Amino (-NH₂) | Increase in fluorescence quantum yield | mdpi.com |

| Add Electron-Withdrawing Group | Nitro (-NO₂) | Quenching or shifting of fluorescence | mdpi.com |

Diversification of the Triazine Ring for Supramolecular Interactions or Polymerization

The 1,3,5-triazine (B166579) ring is an excellent scaffold for directing intermolecular interactions and for serving as a building block in polymer synthesis. nih.govrsc.org The two methoxy (B1213986) groups in this compound are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

For supramolecular chemistry, the methoxy groups can be replaced with units capable of forming specific non-covalent interactions, such as hydrogen bonds or metal coordination. rsc.orgresearchgate.net For example, replacing them with amino groups creates melamine-like structures that can form robust hydrogen-bonded networks. researchgate.net Introducing pyridyl or other heterocyclic units can provide sites for metal coordination, leading to the assembly of metallo-supramolecular structures. rsc.org

For polymerization, the triazine ring can be functionalized with polymerizable groups or used as a multifunctional core monomer. rsc.org By replacing the methoxy groups with other reactive sites (e.g., amines, phenols, or additional halogens), the molecule can be used in polycondensation or cross-coupling polymerization reactions. This has led to the development of various porous organic polymers (POPs), covalent triazine frameworks (CTFs), and conjugated microporous polymers (CMPs) that incorporate both pyrene and triazine units. rsc.orgmdpi.comepa.govacs.org These materials are investigated for applications in gas storage, sensing, and photocatalysis. epa.govacs.org

| Functional Group | Intended Purpose | Resulting Structure/Material | Reference |

| Amines (-NHR) | Hydrogen Bonding | Supramolecular assemblies, Duplexes | nih.govresearchgate.net |

| Pyridyls | Metal Coordination | Metallo-supramolecular frameworks | rsc.org |

| Phenols, Halogens | Polymerization | Covalent Triazine Frameworks (CTFs), Porous Organic Polymers (POPs) | rsc.orgepa.govacs.org |

| Thiols (-SH) | Nucleophilic Site | Functionalized oligomers | nih.gov |

Introduction of Reactive Sites for Polymerization and Covalent Functionalization

The transformation of this compound into a polymerizable monomer is a critical step for its incorporation into advanced materials. This process involves the introduction of reactive functional groups that can participate in polymerization reactions. The primary strategies for this functionalization focus on either modifying the methoxy groups on the triazine ring or functionalizing the pyrene moiety. These approaches allow for the synthesis of a variety of derivatives with tailored properties for specific polymerization techniques, such as free-radical polymerization, addition polymerization, or cross-coupling polymerization.

Two principal pathways are proposed for the introduction of reactive sites onto the this compound scaffold. The first involves the conversion of the methoxy groups into more reactive hydroxyl functionalities, which can then be further derivatized. The second pathway targets the pyrene ring for halogenation, followed by the introduction of a polymerizable group via cross-coupling reactions.

Functionalization via Demethylation and Subsequent Derivatization

A versatile method to introduce polymerizable groups is through the initial demethylation of the this compound to form 2,4-dihydroxy-6-pyren-1-yl-1,3,5-triazine. This dihydroxy intermediate serves as a platform for subsequent reactions to attach polymerizable moieties.

The demethylation can be achieved using strong acids or other ether-cleaving reagents. scribd.com Once the dihydroxy derivative is obtained, it can be readily converted into monomers suitable for various polymerization methods. For instance, esterification with acryloyl chloride or methacryloyl chloride in the presence of a base would yield the corresponding diacrylate or dimethacrylate esters. These esters are highly reactive monomers for free-radical polymerization.

Alternatively, the hydroxyl groups can undergo Williamson ether synthesis to introduce vinyl ether functionalities. libretexts.orglibretexts.org Reaction of the dihydroxy compound with a reagent such as 2-chloroethyl vinyl ether in the presence of a base like potassium carbonate can yield 2,4-bis(2-vinyloxyethoxy)-6-pyren-1-yl-1,3,5-triazine. researchgate.net Vinyl ether monomers are known to undergo cationic polymerization.

Table 1: Proposed Synthesis of Polymerizable Monomers via Dihydroxy Intermediate

| Step | Precursor | Reagent(s) | Product | Polymerizable Group |

| 1 | This compound | Strong Acid (e.g., HBr, BBr₃) | 2,4-Dihydroxy-6-pyren-1-yl-1,3,5-triazine | -OH |

| 2a | 2,4-Dihydroxy-6-pyren-1-yl-1,3,5-triazine | Acryloyl chloride, Base (e.g., Triethylamine) | 2,4-Bis(acryloyloxy)-6-pyren-1-yl-1,3,5-triazine | Acrylate |

| 2b | 2,4-Dihydroxy-6-pyren-1-yl-1,3,5-triazine | 2-Chloroethyl vinyl ether, Base (e.g., K₂CO₃) | 2,4-Bis(2-vinyloxyethoxy)-6-pyren-1-yl-1,3,5-triazine | Vinyl Ether |

Functionalization via Halogenation and Cross-Coupling Reactions

An alternative strategy involves the direct functionalization of the pyrene ring. The pyrene moiety can undergo electrophilic halogenation, for instance, bromination, to introduce one or more bromine atoms. This reaction would yield a brominated derivative of this compound.

The resulting aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. libretexts.orgorganic-chemistry.org This reaction allows for the introduction of a terminal alkyne, a versatile functional group for polymerization. For example, coupling the brominated pyrenyl-triazine with trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group, would yield an ethynyl-functionalized monomer. This monomer can then be used in various polymerization reactions, including Glaser coupling or polymerization with other comonomers.

This approach has the advantage of preserving the methoxy groups on the triazine ring, which may be desirable for tuning the electronic properties and solubility of the resulting polymer.

Table 2: Proposed Synthesis of an Ethynyl-Functionalized Monomer

| Step | Precursor | Reagent(s) | Product | Polymerizable Group |

| 1 | This compound | Brominating Agent (e.g., NBS, Br₂) | Bromo-2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine | -Br |

| 2 | Bromo-2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine | Trimethylsilylacetylene, Pd catalyst, Cu(I) cocatalyst, Base | Trimethylsilylethynyl-2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine | -C≡CSi(CH₃)₃ |

| 3 | Trimethylsilylethynyl-2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine | Base (e.g., K₂CO₃), Methanol | Ethynyl-2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine | -C≡CH |

These synthetic methodologies provide a toolbox for creating a diverse range of polymerizable monomers from this compound. The choice of the functionalization strategy and the specific reactive group allows for the design of polymers with tailored architectures and properties for applications in materials science.

Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethoxy 6 Pyren 1 Yl 1,3,5 Triazine and Its Derivatives

High-Resolution Vibrational Spectroscopy for Molecular Structure Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of a molecule reveals the characteristic vibrational frequencies of its constituent bonds. For 2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine, the spectrum is expected to be a composite of the vibrations from the pyrene (B120774), dimethoxy, and triazine units.

The introduction of the pyrene substituent would introduce additional characteristic bands. These would include aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the dimethoxy groups is confirmed by C-O stretching bands.

Table 1: Characteristic FTIR Absorption Bands for 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884)

| Wavenumber (cm⁻¹) | Assignment |

| 1562 | Aromatic stretching mode in triazine ring |

| 1460 | C=N stretching |

| 1300 | C-O stretching |

| 818 | C-N stretching |

| 558 | C-H out-of-plane bending |

Data sourced from a study on a dimethoxy-triazine ligand. researchgate.net

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy complements FTIR by providing information on the vibrational modes that involve a change in polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric breathing modes of the pyrene and triazine rings. Although specific Raman data for the title compound is not available, spectra for related triazine derivatives have been reported. chemicalbook.com

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of molecules in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While a complete set of NMR data for this compound is not published, analysis of its precursors and related structures provides a strong indication of the expected chemical shifts and correlations. For instance, the ¹H NMR spectrum of 2-chloro-4,6-dimethoxy-1,3,5-triazine shows a characteristic singlet for the methoxy (B1213986) protons. chemicalbook.com In the target molecule, the pyrene protons would appear in the aromatic region of the ¹H NMR spectrum, typically between 7.5 and 9.0 ppm, with a complex splitting pattern due to spin-spin coupling.

Two-dimensional NMR techniques are crucial for unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons within the pyrene ring system.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the assignment of the protonated carbons in both the pyrene and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly important for identifying the quaternary carbons of the pyrene ring and the triazine core, as well as confirming the connectivity between the pyrene, triazine, and methoxy groups.

Studies on related triazine derivatives have demonstrated the utility of these techniques in confirming molecular structures. mdpi.comgoogle.com

Table 2: Predicted ¹H and ¹³C NMR Data for Key Moieties in this compound

| Moiety | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrene | Aromatic CH | 7.5 - 9.0 | 120 - 135 |

| Methoxy | OCH₃ | ~4.0 | ~55 |

| Triazine | C-OCH₃ | - | ~170 |

| Triazine | C-Pyrene | - | ~170 |

Predicted values are based on typical chemical shifts for these functional groups and data from related compounds.

Variable Temperature NMR Studies for Dynamic Processes

In molecules with restricted bond rotation, such as those containing bulky substituents on a ring system, different conformational isomers (rotamers) may exist at room temperature. Variable temperature (VT) NMR studies can provide insight into these dynamic processes. For this compound, rotation around the C-C bond connecting the pyrene and triazine rings could be hindered. VT-NMR experiments on similar triazine compounds have shown the coalescence of signals at higher temperatures, allowing for the calculation of the energy barrier for rotamer interconversion. researchgate.netnih.gov Such studies on the title compound would be valuable in understanding its conformational dynamics.

X-ray Crystallography for Solid-State Molecular Architecture (if single crystals are obtained)

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

While no crystal structure for this compound has been reported, the crystal structures of related triazine derivatives have been determined. For example, the crystal structure of a 2,4,6-triamino-1,3,5-triazine (melamine) derivative reveals a monoclinic crystal system. researchgate.netresearchgate.net A study on a quinine (B1679958) derivative of 2-chloro-4,6-dimethoxy-1,3,5-triazine also successfully employed X-ray crystallography to confirm the molecular structure, showing the detailed arrangement of the triazine ring and its substituents. mdpi.comgoogle.com Obtaining single crystals of this compound would be a critical step in fully elucidating its molecular architecture and understanding its packing in the solid state, which influences its bulk properties.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This level of precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental composition.

For the compound this compound, the theoretical monoisotopic mass can be calculated based on its chemical formula, C₂₁H₁₅N₃O₂. The calculated exact mass serves as a benchmark for comparison with experimental data obtained from HRMS analysis.

The expected data from such an analysis would be the detection of the protonated molecule, [M+H]⁺. The theoretical m/z value for the protonated form of this compound is 342.12370. researchgate.net An experimental HRMS measurement yielding a value extremely close to this theoretical mass, typically within a few parts per million (ppm) of error, would serve to confirm the elemental composition of C₂₁H₁₆N₃O₂⁺ for the ion, and by extension, C₂₁H₁₅N₃O₂ for the neutral molecule.

In addition to the protonated molecule, other adducts are often observed in HRMS spectra, which can further support the structural characterization. The table below outlines the predicted m/z values for various potential adducts of this compound. researchgate.net

| Adduct | Predicted m/z |

| [M+H]⁺ | 342.12370 |

| [M+Na]⁺ | 364.10564 |

| [M-H]⁻ | 340.10914 |

| [M+NH₄]⁺ | 359.15024 |

| [M+K]⁺ | 380.07958 |

| [M+H-H₂O]⁺ | 324.11368 |

| [M+HCOO]⁻ | 386.11462 |

| [M+CH₃COO]⁻ | 400.13027 |

| [M]⁺ | 341.11587 |

| [M]⁻ | 341.11697 |

The confirmation of these exact masses in an experimental setting would provide unequivocal evidence for the molecular formula of this compound, a critical step in its comprehensive structural elucidation.

Theoretical and Computational Investigations of 2,4 Dimethoxy 6 Pyren 1 Yl 1,3,5 Triazine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of a molecule, stemming from its electron distribution. For π-conjugated systems involving donor and acceptor moieties, such as 2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine, these calculations can predict molecular geometry, orbital energies, and electronic transitions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, and it is widely applied to organic molecules to determine their ground-state properties. scispace.com By utilizing functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), researchers can accurately predict the optimized molecular geometry, bond lengths, and angles. colab.wsnih.gov

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for probing excited states. scispace.com This is crucial for molecules designed for optical or photophysical applications. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by determining the vertical excitation energies from the ground state to various excited states. researchgate.net

The accuracy of TD-DFT results can depend heavily on the choice of the functional, especially for molecules with charge-transfer characteristics. mdpi.com Functionals with long-range corrections, such as CAM-B3LYP, often provide a more accurate description of excitation energies in donor-acceptor systems. scispace.commdpi.com For this compound, TD-DFT would be used to characterize the nature of its electronic transitions, such as whether they are localized π→π* transitions on the pyrene (B120774) ring or intramolecular charge transfer (ICT) transitions from the pyrene/methoxy (B1213986) donors to the triazine acceptor. scispace.commdpi.com

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic and optical properties. The HOMO energy level relates to the ability to donate an electron, while the LUMO level indicates the ability to accept an electron. rsc.org The energy difference between these orbitals, known as the HOMO-LUMO gap (E_g_), is a critical parameter that influences the molecule's color, reactivity, and electronic transport characteristics. researchgate.net

In donor-acceptor molecules, the HOMO is typically localized on the electron-donating moiety, and the LUMO on the electron-accepting part. For this compound, the HOMO is expected to be distributed over the electron-rich pyrene ring, while the LUMO would likely be centered on the electron-deficient triazine core. A small HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shifted absorption spectrum. researchgate.net The energy levels can be tuned by changing the substituents on the triazine ring. koreascience.kr

Below is a table of representative HOMO-LUMO data for various substituted triazines, illustrating the effect of different functional groups on the frontier orbital energies.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| OTrPhCz (a carbazole-substituted triazine) | -5.83 | -2.88 | 2.95 | rsc.org |

| OTrPhCzBr (a brominated carbazole-substituted triazine) | -5.96 | -2.71 | 3.25 | rsc.org |

| 3-NPh2 (a triphenylamine-substituted triazine) | -5.20 | -1.82 | 3.38 | mdpi.com |

| CHA (a cyanurated H-acid azo dye with a dichlorotriazine group) | -6.040 | -3.093 | 2.947 | scispace.comresearchgate.net |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Aggregation Behavior

While quantum chemical calculations focus on single molecules, Molecular Dynamics (MD) simulations provide insight into the behavior of an ensemble of molecules over time. This technique is particularly valuable for understanding intermolecular interactions, solvent effects, and aggregation phenomena. chemrxiv.org For a molecule like this compound, which contains a large, flat pyrene unit, π-π stacking is expected to be a significant intermolecular force driving aggregation. mdpi.com

MD simulations model the atoms as classical particles and use force fields to describe the potential energy of the system. By simulating a box of molecules in a solvent, one can observe spontaneous self-assembly or aggregation processes. chemrxiv.orgmdpi.com These simulations can reveal the preferred orientation of molecules within an aggregate, the rate of aggregation, and the stability of the resulting nanostructures. Such information is critical for applications in organic electronics, where molecular packing in the solid state dictates device performance. Although specific MD studies on this compound are not widely reported, the methodology is well-established for studying the aggregation of other complex organic systems like asphaltenes and amyloid peptides. chemrxiv.orgmdpi.com

In Silico Design of Novel Derivatives with Predicted Photophysical or Electronic Characteristics

In silico design involves using computational methods to rationally design new molecules with desired properties before they are synthesized in the lab. The scaffold of this compound serves as an excellent platform for such design. By computationally modifying the structure—for instance, by replacing the methoxy groups with other electron-donating or -withdrawing groups, or by altering the aromatic substituent—one can predict how these changes will affect the molecule's properties. nih.gov

For example, DFT and TD-DFT calculations can be used to screen a virtual library of derivatives to identify candidates with optimized HOMO-LUMO levels for specific electronic applications or with absorption/emission profiles tailored for use as fluorescent probes. nih.gov This approach has been successfully used to design novel triazine derivatives for various applications, including antimalarial agents and anticancer drugs. nih.govnih.gov Molecular docking simulations, another in silico technique, can predict the binding affinity of designed derivatives to biological targets like proteins or enzymes, guiding the development of new therapeutic agents. nih.govacademie-sciences.fr This predictive power significantly accelerates the discovery and optimization of new functional materials.

Photophysical Phenomena and Excited State Dynamics Research of 2,4 Dimethoxy 6 Pyren 1 Yl 1,3,5 Triazine

Comprehensive Fluorescence Spectroscopy Studies

The fluorescence properties of this compound are governed by the interplay between the pyrene (B120774) fluorophore and the triazine acceptor, leading to complex phenomena such as excimer/exciplex formation and intramolecular charge transfer.

The photophysical behavior of 2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine is expected to be characterized by two primary forms of excited-state dimers: excimers and exciplexes.

Excimer Formation: Pyrene itself is well-known for forming "excited dimers" or excimers, which occur when an excited pyrene molecule interacts with a ground-state molecule. bris.ac.uk This interaction is favored by the planar structure of pyrene and results in a characteristic broad, structureless, and red-shifted emission band (typically around 470-500 nm) in addition to the structured monomer emission (around 370-400 nm). bris.ac.uk For this compound, this phenomenon would be concentration-dependent; at higher concentrations in solution, intermolecular excimer formation between the pyrene moieties of two different molecules is anticipated. The formation can be controlled by adjusting the concentration of the solution.

Exciplex Formation: An "excited-state complex" or exciplex is formed between an electron donor and an electron acceptor when one is in the excited state. Given that the pyrene unit is a potent electron donor and the 1,3,5-triazine (B166579) ring is an electron acceptor, intramolecular exciplex formation is highly probable in this molecule. Upon photoexcitation of the pyrene moiety, an electron can be transferred to the triazine ring, creating a charge-separated (CS) state (Pyrene•+-Triazine•-). This intramolecular exciplex state is typically stabilized in polar solvents, leading to a broad and significantly red-shifted emission band. uu.nl Studies on similar donor-acceptor systems, such as pyrenyl-substituted cyclohexasilanes, have shown that in polar solvents like acetonitrile, photoinduced electron transfer occurs, with the donor unit transferring an electron to the pyrenyl acceptor group, resulting in exciplex emission. uu.nl The control over exciplex formation can be achieved by varying the solvent polarity.

The linkage of the electron-rich pyrene to the electron-deficient triazine core establishes a classic donor-π-acceptor (D-π-A) framework, making Intramolecular Charge Transfer (ICT) a dominant excited-state process.

Upon absorption of light, the molecule is promoted from the ground state (S₀) to a locally excited (LE) state, primarily localized on the pyrene chromophore. From this LE state, an ultrafast electron transfer to the triazine ring can occur, forming a polar ICT state.

This ICT character leads to pronounced solvatochromic effects, where the emission properties of the compound are highly sensitive to the polarity of the surrounding medium. rsc.org In non-polar solvents, the emission is expected to resemble that of the pyrene monomer (LE emission). As the solvent polarity increases, the polar ICT state is better stabilized, lowering its energy level relative to the LE state. This stabilization results in a progressive red-shift (bathochromic shift) of the fluorescence emission maximum. rsc.org Studies on triazine-carbazole derivatives, for example, confirm that such structures exhibit an obvious solvated bathochromic shift due to their ICT nature. rsc.org Similarly, pyrene substituted at aromatic ketones has been shown to result in profound solvatochromism, with a bright charge-transfer emission that changes color from yellow to red-NIR as solvent polarity increases. researchgate.net

The quantum yield and lifetime are highly dependent on the solvent environment. In non-polar solvents where LE emission dominates, a higher quantum yield and longer lifetime, characteristic of pyrene derivatives, might be expected. Conversely, in polar solvents that favor the formation of a non-emissive or weakly-emissive ICT or exciplex state, both the quantum yield and the fluorescence lifetime would likely decrease due to the opening of non-radiative decay channels. For instance, some triazine derivatives show quantum yields higher than 46% in chloroform. researchgate.net The table below presents data for related donor-acceptor molecules to illustrate the typical range of these values.

Table 1: Photophysical Data for Analogous Donor-Acceptor Compounds

| Compound Family | Solvent/Matrix | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) | Citation |

|---|---|---|---|---|

| 2,4,6-tris[4-(phenylethynyl)phenyl]-1,3,5-triazines | Chloroform | > 0.46 | Not specified | researchgate.net |

| TPA-T-DCV-Ph-F | Toluene | Not specified | 0.04 ns | nih.gov |

| TPA-T-DCV-Ph-F | Chloroform | Not specified | 0.4 ns | nih.gov |

| TPA-T-DCV-Ph-F | PMMA Matrix | Not specified | 3 ns | nih.gov |

This table is for illustrative purposes, showing data for related compound classes to indicate expected ranges and solvent dependency.

Phosphorescence and Delayed Fluorescence Investigations

In addition to prompt fluorescence, donor-acceptor molecules like this compound have the potential to exhibit phosphorescence and thermally activated delayed fluorescence (TADF).

The ICT character of the molecule can lead to a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. A small ΔEST is a key requirement for TADF. nih.gov In this process, excitons in the non-emissive triplet state can undergo reverse intersystem crossing (RISC) back to the emissive singlet state by harvesting ambient thermal energy. This up-conversion results in fluorescence that is delayed on a microsecond to millisecond timescale. nih.govmdpi.com

Research on related 2,4,6-triphenyl-1,3,5-triazine (B147588) frameworks linked to carbazole (B46965) donors has shown that these materials can be active in TADF. rsc.org Furthermore, some of these crystalline powders exhibit significant room temperature phosphorescence, with lifetimes reported to be as long as 47.18 ms (B15284909) and 463.08 ms for different derivatives. rsc.org This indicates that the triazine core is capable of facilitating the necessary spin-orbit coupling for both phosphorescence and the RISC process required for TADF.

Ultrafast Time-Resolved Spectroscopy for Excited-State Decay Kinetics

To fully understand the sequence of events following photoexcitation, ultrafast spectroscopic techniques are essential.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for mapping the complete excited-state decay pathway from the moment of photon absorption. For this compound, an fs-TA experiment would reveal the following sequence of events:

Initial Excitation: Upon excitation with a femtosecond laser pulse, an initial transient absorption signal corresponding to the locally excited (LE) state of the pyrene moiety would appear. This state is populated within the time resolution of the instrument (<100 fs).

ICT State Formation: In polar solvents, the decay of the LE state signal would be accompanied by the concurrent rise of a new absorption band attributable to the ICT/exciplex state. The timescale for this rise provides the rate of the intramolecular electron transfer. For many donor-acceptor systems, this is an ultrafast process occurring on a sub-picosecond to picosecond timescale. researchgate.net

Subsequent Decay: The decay of the ICT state signal would then be monitored. This decay can proceed through several competing channels:

Radiative Decay: Fluorescence from the ICT state, leading back to the ground state.

Non-Radiative Decay: Internal conversion back to the ground state. In some systems, this is mediated by molecular rotations that lead to a conical intersection. nih.gov

Intersystem Crossing (ISC): Transition from the singlet ICT state to a triplet charge-transfer state (³CT). Studies on pyrene-functionalized systems have identified the formation of pyrene-localized triplet states as a key relaxation pathway. theralase.com

Charge Separation: In sufficiently polar solvents, the ICT state can evolve into a fully solvent-separated ion pair, which has its own distinct spectral signature and decay kinetics. Research on similar systems has shown that in polar environments, charge separation can become the dominant decay pathway. researchgate.net

By analyzing the transient spectra at different time delays, the lifetimes and spectral signatures of each transient species (LE, ICT, Triplet State) can be determined, providing a complete kinetic model of the photophysical processes. theralase.comnih.gov

Nanosecond Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state by emitting a photon. This method is capable of resolving fluorescence decay times from picoseconds to hundreds of nanoseconds. researchgate.net

The fundamental principle of TCSPC involves the repetitive excitation of a sample with a high-repetition-rate pulsed light source, such as a laser, and the detection of single emitted photons. nih.gov The time difference between the excitation pulse and the arrival of the first emitted photon at a detector is precisely measured. This process is repeated thousands or millions of times, and the collected data is used to build a histogram of the number of photons detected at different times after excitation. This histogram represents the fluorescence decay profile of the sample. researchgate.net

In a typical TCSPC experiment, the sample is excited by a short pulse of light. The emitted fluorescence is collected and directed towards a single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD). The key is to ensure that the probability of detecting more than one photon per excitation cycle is very low. nih.gov This is achieved by attenuating the fluorescence intensity. The timing electronics then measure the time delay between the laser pulse (the "start" signal) and the detected photon (the "stop" signal). By accumulating a large number of these start-stop events, a probability distribution of the photon arrival times is constructed, which directly reflects the fluorescence decay kinetics of the sample. mdpi.com

For a compound like this compound, a TCSPC analysis would provide valuable insights into its excited-state dynamics. The pyrene moiety is known for its strong fluorescence and long fluorescence lifetime, which can be sensitive to its local environment. researchgate.net The triazine core, on the other hand, can act as an electron acceptor. doi.org The electronic interaction between the pyrene (donor) and the triazine (acceptor) can lead to complex photophysical phenomena, such as intramolecular charge transfer (ICT), which can significantly influence the fluorescence lifetime.

By analyzing the fluorescence decay curve obtained from a TCSPC measurement, researchers can determine the fluorescence lifetime(s) of the molecule. A single exponential decay indicates a simple excited-state process, while multi-exponential decays suggest the presence of multiple excited-state species or complex decay pathways. For instance, in donor-acceptor systems, different conformers or the formation of an ICT state can lead to multiple fluorescence lifetimes.

Although specific data for this compound is not available, studies on related pyrene-functionalized systems have utilized TCSPC to elucidate their photophysical properties. For example, research on pyrene-functionalized fluorescent nanojars showed significant fluorescence quenching and both static and dynamic quenching mechanisms were observed through time-resolved fluorescence measurements. nih.gov In other studies of pyrene derivatives, TCSPC has been instrumental in determining fluorescence quantum yields and understanding non-radiative deactivation pathways. researchgate.net

The data obtained from TCSPC experiments are typically presented in tables that include the fluorescence lifetimes (τ) and their corresponding pre-exponential factors (amplitudes), which represent the contribution of each decay component to the total fluorescence. The quality of the fit of the decay data to a particular model is often assessed by the chi-squared (χ²) value.

Table 1: Illustrative Data Table for TCSPC Analysis of a Hypothetical Pyrene-Triazine Compound

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | τ₁ (ns) | A₁ (%) | τ₂ (ns) | A₂ (%) | χ² |

| Cyclohexane | 340 | 375 | 5.2 | 95 | 15.8 | 5 | 1.05 |

| Dichloromethane (B109758) | 340 | 390 | 2.8 | 60 | 9.5 | 40 | 1.10 |

| Acetonitrile | 340 | 410 | 1.5 | 40 | 7.2 | 60 | 1.12 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Applications of 2,4 Dimethoxy 6 Pyren 1 Yl 1,3,5 Triazine in Advanced Functional Materials Research

Organic Light-Emitting Diodes (OLEDs) Research and Device Architecture

The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it an excellent component for electron-transporting or host materials in OLEDs. mdpi.com The pyrene (B120774) unit, known for its high fluorescence quantum yield and good charge-carrier mobility, is a well-established blue-emitting luminophore. nih.gov The combination of these two moieties in 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine suggests its potential as a multifunctional material in OLED device architectures.

Emitter Layer Integration and Performance Analysis

In OLEDs, the emitter layer is where the recombination of electrons and holes occurs to produce light. The integration of an emissive material like this compound into the emitter layer could be achieved either as a neat (pure) layer or, more commonly, as a dopant in a host material. The pyrene moiety is expected to be the primary luminophore, potentially emitting in the blue region of the spectrum. However, the strong π-π stacking interactions of planar pyrene molecules can often lead to the formation of excimers, which results in a bathochromic shift (a shift to longer wavelengths), causing greenish-blue or green emission. nih.gov The bulky triazine and methoxy (B1213986) groups in the target compound might help to mitigate this aggregation-induced effect, preserving the desired blue emission.

While specific performance data for OLEDs using this compound is not available, the performance of other pyrene- and triazine-based emitters provides valuable benchmarks. For instance, novel pyrene-benzimidazole derivatives have been developed as efficient blue emitters in non-doped OLEDs, achieving high external quantum efficiencies (EQE) and pure blue emission. nih.gov One such device exhibited an EQE of up to 4.3% with Commission Internationale de l'Éclairage (CIE) coordinates of (0.1482, 0.1300), demonstrating the potential of pyrene-based emitters. nih.gov

Table 1: Performance of a Representative Pyrene-Based Blue Emitter in a Non-Doped OLED

| Parameter | Value |

| Emitter | 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene |

| Maximum External Quantum Efficiency (EQE) | 4.3 (±0.3)% |

| Luminance at 5.5 V | 100 (±6) cd m⁻² |

| CIE Coordinates | (0.1482, 0.1300) |

| Device Structure | ITO / NPB (30 nm) / Emitter (30 nm) / TPBI (30 nm) / Ca (10 nm) / Al (100 nm) |

| Data sourced from a study on pyrene-benzimidazole derivatives. nih.gov |

Host-Guest Systems for Charge Transport and Energy Transfer

In a host-guest system, a small amount of an emissive dopant is dispersed within a host material. This architecture is often employed to improve device efficiency and stability. The host material facilitates charge transport and transfers energy to the dopant, where light emission occurs. Given the electron-deficient triazine core, this compound could potentially serve as a host material for phosphorescent or fluorescent emitters. The wide bandgap that is characteristic of many triazine derivatives would allow for efficient energy transfer to lower-energy guest emitters.

Conversely, if used as a dopant, the efficiency of energy transfer from the host to the this compound guest would be critical. The selection of a host material with appropriate HOMO and LUMO energy levels is crucial to ensure efficient charge injection and confinement within the emitting layer.

Exciplex-Based OLEDs for White Light Emission

An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule. In OLEDs, exciplex emission can be harnessed to create highly efficient devices, including white OLEDs (WOLEDs). The emission color of an exciplex can be tuned by varying the donor and acceptor materials. beilstein-journals.org

The combination of the electron-donating pyrene moiety and the electron-accepting triazine core within the same molecule is intriguing. However, for intermolecular exciplex formation, this compound would likely need to be paired with a distinct hole-transporting material (HTM) or electron-transporting material (ETM). For example, if this compound were to act as the electron-accepting component, it could form an exciplex at the interface with a suitable HTM. The ability to form exciplexes could open up pathways for creating simplified WOLED architectures where the exciplex emission is combined with emission from one of the individual components or another dopant to generate white light.

Organic Photovoltaics (OPVs) and Solar Energy Conversion Research

Active Layer Morphology and Charge Separation Dynamics

The performance of an OPV is highly dependent on the morphology of the active layer, which is typically a bulk heterojunction (BHJ) blend of a donor and an acceptor material. The ideal morphology consists of interpenetrating networks of the donor and acceptor with domain sizes on the order of the exciton (B1674681) diffusion length (typically 10-20 nm) to ensure efficient exciton dissociation at the donor-acceptor interface. mdpi.com

Should this compound be used in an OPV active layer, its interaction with the partner material (either a donor or an acceptor) would be critical in determining the film morphology. The planarity of the pyrene unit could promote crystalline packing, which might need to be controlled to achieve the desired nanoscale phase separation.

Efficient charge separation at the donor-acceptor interface is another key factor. This requires a sufficient energy offset between the HOMO levels of the donor and acceptor, and between their LUMO levels. The energy levels of this compound would need to be well-matched with a complementary material to facilitate the dissociation of photogenerated excitons into free charge carriers.

Device Performance Evaluation and Efficiency Enhancement

The performance of an OPV is characterized by its power conversion efficiency (PCE), which is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). While no OPV devices have been reported using this compound, research on other triazine-based materials in solar cells highlights their potential.

For instance, triazine-based small molecules have been employed as donor materials in BHJ solar cells, achieving PCEs of up to 4.16% when blended with a fullerene acceptor. mdpi.com In other studies, triazine derivatives have been used to create photosensitizers for dye-sensitized solar cells (DSSCs), with a porphyrin-triazine dyad achieving a PCE of 4.46%. nih.gov More recently, novel thienyltriazine triamides have been used as cathode interlayer materials in OSCs, leading to a remarkable PCE of 19.60%. nih.govresearchgate.net These examples underscore the versatility of the triazine core in various solar cell applications.

Table 2: Performance of Representative Triazine-Based Materials in Organic Solar Cells

| Role of Triazine Material | Triazine Derivative | Acceptor/Partner Material | Power Conversion Efficiency (PCE) | Reference |

| Donor Material | Star-shaped triazine-based molecule (A8) | PC₇₁BM | 4.16% | mdpi.com |

| Photosensitizer (DSSC) | Unsymmetrical Zn[Porph]-H₂[Porph] dyad | TiO₂ | 4.46% | nih.gov |

| Cathode Interlayer | Thienyltriazine triamide (TT-N-M) | Various active layers | up to 19.60% | nih.govresearchgate.net |

| This table showcases the performance of various triazine derivatives in different solar cell architectures and does not include the specific compound this compound. |

Advanced Chemosensors and Biosensors Based on Fluorescence Modulation

The strong fluorescence of the pyrene unit in this compound serves as a powerful signaling mechanism for the development of chemosensors and biosensors. The sensitivity of the pyrene fluorophore to its local environment allows for the detection of analytes through changes in fluorescence intensity or wavelength.

The design of selective sensors based on this compound hinges on the distinct electronic and structural properties of its two primary components: the pyrene signaling unit and the triazine recognition site.

Analyte Interaction with the Triazine Ring : The 1,3,5-triazine ring, being electron-deficient and containing three nitrogen atoms, can act as a binding site for various analytes. It can participate in hydrogen bonding, coordination with metal ions, or other electrostatic interactions. The methoxy groups attached to the triazine ring can further influence its electronic properties and steric accessibility, thereby tuning the selectivity of the sensor.

Modulation of the Pyrene Fluorophore : The pyrene moiety acts as the fluorescent reporter. The design principle relies on the analyte's interaction with the triazine ring causing a predictable change in the photophysical properties of the pyrene. This communication between the binding site and the fluorophore is crucial for signal transduction.

Pattern-Based Recognition : In more complex systems, sensors with partially overlapping selectivity can be used in an array format. nih.gov By analyzing the pattern of responses from multiple sensors, it is possible to identify and quantify subtly different analytes, a principle inspired by the olfactory system. nih.gov

Table 1: Design Features for Selective Analyte Recognition

| Feature | Role in Sensing | Interaction Type |

|---|---|---|

| Pyrene Moiety | Fluorescent Signal Reporter | π-π stacking, hydrophobic interactions |

| 1,3,5-Triazine Core | Analyte Recognition/Binding Site | Hydrogen bonding, metal coordination, electrostatic interactions |

| Methoxy Groups | Electronic and Steric Tuning | Modulates the reactivity and selectivity of the triazine ring |

The detection mechanism in sensors based on this compound typically involves either fluorescence quenching or enhancement upon binding of an analyte.

Fluorescence Quenching : This is often attributed to a Photoinduced Electron Transfer (PET) process. In the absence of an analyte, the electron-rich pyrene (the fluorophore) can have its excited state quenched by the electron-deficient triazine-analyte complex. Upon binding an analyte that alters the electronic properties of the triazine ring, the efficiency of PET can be modified, leading to a change in fluorescence. For instance, binding a metal ion could make the triazine moiety a more effective quencher, resulting in decreased fluorescence.

Fluorescence Enhancement : Conversely, if the triazine ring itself acts as a quencher in the free molecule, the binding of an analyte can disrupt this process and "turn on" the fluorescence. This can happen if the analyte binding alters the orbital energies, preventing the electron transfer that causes quenching.

Intramolecular Charge Transfer (ICT) : The linkage of an electron-donating group (like pyrene) to an electron-withdrawing group (like triazine) creates a system capable of Intramolecular Charge Transfer. beilstein-journals.org The binding of an analyte can significantly affect the energy of the ICT state, leading to shifts in the emission wavelength or changes in the fluorescence quantum yield. The electron-withdrawing ability of the azine ring influences the emission wavelength. beilstein-journals.org

Supramolecular Chemistry and Self-Assembly Research

The structure of this compound is highly conducive to forming complex, ordered structures through self-assembly, driven by a variety of non-covalent forces. The 1,3,5-triazine scaffold is a widely used building block in supramolecular chemistry for constructing discrete oligomers and larger assemblies. nih.gov

The self-assembly of this molecule is governed by a combination of weak interactions that collectively lead to stable, higher-order structures.

π-π Stacking : The large, flat surface of the pyrene group provides an ideal platform for strong π-π stacking interactions. This is a dominant force in the self-assembly of pyrene-containing molecules, often leading to the formation of one-dimensional columnar structures.

Hydrogen Bonding : While the this compound molecule itself lacks strong hydrogen bond donors, the nitrogen atoms on the triazine ring can act as hydrogen bond acceptors. researchgate.netrsc.org In the presence of co-assembling molecules with hydrogen bond donors (like water or alcohols), or if the methoxy groups were replaced with amino groups, intricate hydrogen-bonded networks could be formed. The melamine/cyanuric acid system is a classic example of how triazine derivatives use multiple hydrogen bonds for self-assembly. researchgate.net

Table 2: Key Non-Covalent Interactions in Supramolecular Assembly

| Interaction Type | Contributing Molecular Part | Resulting Structure |

|---|---|---|

| π-π Stacking | Pyrene Ring | Columnar arrays, aggregates |

| Hydrogen Bonding | Triazine Nitrogen Atoms (as acceptors) | Networks, rosettes (with suitable donors) researchgate.netrsc.org |

| Dipole-Dipole | Polar C-O and C-N bonds | Ordered packing |

| Van der Waals | Entire Molecule | Close packing and stabilization |

The self-assembly processes driven by the non-covalent interactions mentioned above can lead to the formation of various well-defined nanostructures in solution or on surfaces.

Nanofibers and Nanowires : The directional nature of π-π stacking in pyrene derivatives often promotes anisotropic growth, leading to the formation of elongated structures like nanofibers or nanowires.

Nanoparticles and Vesicles : Depending on the solvent and concentration, the molecules can also aggregate into spherical nanoparticles or, in amphiphilic variants, form vesicles or micelles.

Characterization Techniques : The morphology and structure of these nano-assemblies are typically investigated using a suite of high-resolution microscopy and scattering techniques. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the size and shape of the nanostructures. Atomic Force Microscopy (AFM) provides topographical information about the assemblies on a surface. Furthermore, spectroscopic methods such as UV-Vis and fluorescence spectroscopy can provide insights into the molecular arrangement within the aggregates, for example, by detecting the characteristic excimer emission of stacked pyrene units.

Photocatalysis Research

The electronic properties of this compound, featuring a potent chromophore (pyrene) linked to an electron-accepting triazine ring, suggest its potential use in photocatalysis. Aromatic dendrimers and polymers incorporating 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been shown to be effective photocatalysts for selective oxidation reactions. nih.gov

The fundamental principle of its photocatalytic activity would involve the following steps:

Light Absorption : The pyrene unit absorbs photons, promoting an electron to a higher energy level and creating an excited state.

Charge Separation : The excited electron can be transferred from the electron-rich pyrene to the electron-deficient triazine ring, resulting in a charge-separated state. This separation of the electron and hole is crucial for preventing rapid recombination and allowing for redox reactions to occur.

Redox Reactions : The electron on the triazine moiety can be transferred to a substrate to induce a reduction, while the hole on the pyrene unit can accept an electron from another substrate to cause an oxidation.

Conjugated porous polymers based on 1,3,5-triazine have demonstrated remarkable efficiency in photocatalytic hydrogen evolution, highlighting the potential of the triazine core in designing highly active photocatalytic systems. rsc.org While specific studies on the photocatalytic applications of this compound are not extensively documented, its structural motifs are central to many known organic photocatalysts. nih.gov

Role as a Photocatalyst in Organic Transformations

The structural motif of a pyrene-substituted triazine is a promising platform for photocatalysis due to its inherent electronic properties. The pyrene moiety acts as an excellent photosensitizer, capable of absorbing light in the visible spectrum, while the triazine core serves as an electron acceptor, promoting charge separation in the photoexcited state. This charge-separated state is key to initiating redox reactions.

Although specific studies on this compound are scarce, related research on materials with pyrene-triazine structures highlights their potential in photocatalytic organic transformations. For instance, aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine cores have been employed as innovative photocatalysts for the selective and efficient oxidation of various benzylamines to their corresponding N-benzylidene benzylamines under mild conditions. chemrxiv.orgnih.gov This demonstrates the capability of the triazine core to facilitate oxidative processes upon photoexcitation.

Furthermore, pyrene- and 1,3,5-triazine-based conjugated microporous polymers (CMPs) have been synthesized and shown to possess high photocatalytic activity. rsc.org While much of the research on these materials has focused on water splitting for hydrogen evolution, the underlying principles of light absorption, charge separation, and redox activity are directly applicable to organic transformations. These polymers create continuous electron donor-acceptor systems that are highly active photocatalytically. rsc.org

The table below summarizes the photocatalytic performance of some pyrene-triazine based materials in different applications, illustrating the potential of this structural class.

| Photocatalyst System | Application | Key Findings |

| Aromatic Dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores | Oxidation of benzylamines | Efficient and selective oxidation to N-benzylidene benzylamines under mild, UV-LED irradiated conditions. chemrxiv.orgnih.gov |

| Pyrene- and 1,3,5-triazine-based CMPs (TzSPy and TzPy) | Hydrogen evolution from water | High hydrogen evolution rates (HER) of 10.3 mmol g⁻¹ h⁻¹ and 6.93 mmol g⁻¹ h⁻¹ under simulated sunlight, respectively. rsc.org |

| Pyrene-based Covalent Triazine Framework (CTF-Py) | Water splitting and CO₂ reduction | Showed promising applications in photocatalytic water splitting and carbon dioxide reduction with high performance. |

| Pyrene and Bipyridine-based Covalent Triazine Framework | Hydrogen evolution and CO₂ reduction | Achieved a hydrogen evolution rate of 61.5 mmolH₂/h/gcat and catalyzed CO₂ reduction to formic acid. chemrxiv.orgchemrxiv.org |

Investigation of Photocatalytic Reaction Mechanisms

The investigation of photocatalytic reaction mechanisms in pyrene-triazine based materials is crucial for optimizing their performance and expanding their applications. The core of the mechanism lies in the donor-acceptor interaction between the pyrene and triazine units.

Upon absorption of light, the pyrene moiety is excited to a higher energy state. Due to the electron-accepting nature of the triazine ring, a rapid intramolecular charge transfer (ICT) can occur from the excited pyrene (donor) to the triazine (acceptor). This process results in a charge-separated state where the pyrene unit is oxidized (radical cation) and the triazine unit is reduced (radical anion).

This charge-separated state is the driving force for subsequent chemical reactions. The oxidized pyrene can accept an electron from a substrate, leading to its oxidation. Conversely, the reduced triazine can donate an electron to another substrate, causing its reduction.

For example, in the photocatalytic oxidation of benzylamines using triazine-based dendrimers, the proposed mechanism involves the photo-excited catalyst abstracting an electron from the benzylamine, initiating a series of steps that ultimately lead to the formation of the imine product. nih.gov

The table below outlines key mechanistic aspects of pyrene-triazine photocatalysts derived from studies on related polymeric systems.

| Mechanistic Aspect | Description |

| Light Absorption | The pyrene unit acts as the primary chromophore, absorbing light in the UV-visible range to generate an excited state. |

| Charge Separation | Efficient intramolecular charge transfer from the excited pyrene donor to the triazine acceptor leads to the formation of a charge-separated state (pyrene⁺-triazine⁻). nih.gov |

| Substrate Interaction | The oxidized pyrene cation can oxidize a substrate (e.g., benzylamine), while the reduced triazine anion can reduce a substrate or react with an electron acceptor like oxygen. |

| Role of Polymer Structure | In polymeric frameworks (CTFs, CMPs), the porous and conjugated structure enhances substrate accessibility and charge transport, suppressing charge recombination and boosting catalytic activity. rsc.org |

| Influence of Linking Pattern | The way pyrene and triazine units are connected in polymers can influence the degree of conjugation and, consequently, the light absorption and photocatalytic activity. For instance, 1,6-linked pyrene-based CMPs showed higher activity than 2,7-linked ones. rsc.org |

Advanced Characterization of Material Systems Incorporating 2,4 Dimethoxy 6 Pyren 1 Yl 1,3,5 Triazine

Morphological Analysis of Films and Nanostructures

The morphology of the active layer in an organic electronic device is critical to its performance, influencing charge transport and exciton (B1674681) dynamics. Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are employed to probe these structures from the nanoscale to the microscale.

AFM is a powerful technique for investigating the surface topography of thin films at the nanoscale. mdpi.com It is used to quantify key parameters like surface roughness and to identify the presence of domains or phase segregation in blended films. For a thin film of 2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine, AFM analysis would reveal the uniformity of the deposited layer. A low root-mean-square (RMS) roughness is generally desirable for fabricating smooth interfaces in multilayer device structures, which minimizes charge trapping and shorting. In studies of similar organic thin films for electronic applications, typical RMS roughness values are maintained in the low nanometer range. mdpi.com

The data table below illustrates the kind of information typically obtained from AFM analysis of organic semiconductor thin films.

Table 1: Representative AFM Topographical Data for Organic Thin Films

| Film Parameter | Value | Unit |

|---|---|---|

| Scan Area | 5 x 5 | µm² |

| Root-Mean-Square (RMS) Roughness | 0.8 - 2.5 | nm |

| Peak-to-Valley Height | 5 - 15 | nm |

SEM and TEM are used to obtain higher-magnification images of films and nanostructures. SEM provides information about the surface morphology and composition over larger areas than AFM. For instance, in materials developed for dye-sensitized solar cells (DSSCs), SEM is used to characterize the surface of the photoanode, such as a TiO2 layer. researchgate.net

TEM, on the other hand, offers much higher resolution and is used to visualize the internal structure of materials. If this compound were incorporated into nanoparticles or other nanostructures, TEM would be essential for determining their size, shape, and crystallinity. researchgate.net For example, in the characterization of green-synthesized TiO2 nanoparticles for DSSCs that included a triazine derivative, TEM analysis confirmed a particle size of approximately 15 nm. researchgate.net

Electrical Characterization of Device Components

The electrical properties of materials based on this compound are fundamental to their function in electronic devices. Current-voltage (J-V) characteristics and charge carrier mobility are two of the most important parameters evaluated.

J-V measurements are used to assess the charge injection and transport properties of a device. The shape of the log(J) vs. log(V) plot can reveal the dominant conduction mechanisms. At low voltages, an Ohmic regime (J ∝ V) is often observed, while at higher voltages, a space-charge limited current (SCLC) regime (J ∝ V²) typically dominates, from which charge carrier mobility can be extracted. beilstein-journals.org

In studies of related pyrene-based liquid crystals, J-V curves for hole-only and electron-only devices are analyzed to understand charge transport. beilstein-journals.org The turn-on voltage, which is the point where significant current begins to flow, is another key parameter derived from these plots, particularly for light-emitting devices. nih.gov

Table 2: Typical Electrical Parameters from J-V Analysis of a Bipolar Organic Material

| Device Type | Dominant Conduction Regime | Turn-on Voltage (V) | Current Density @ 8V (mA/cm²) |

|---|---|---|---|

| Hole-only | SCLC | ~2.5 | 15 |

Charge carrier mobility (µ) is a measure of how quickly an electron or hole can move through a material under an applied electric field. High and balanced mobilities are crucial for efficient device operation. The mobility is often determined by fitting the SCLC regime of the J-V curve. beilstein-journals.org

Pyrene (B120774) derivatives have been investigated for their charge transport properties due to the potential for strong π–π stacking, which facilitates charge hopping between molecules. beilstein-journals.org Research on a pyrene-based columnar liquid crystal showed ambipolar transport, with electron mobility being slightly higher than hole mobility, making it suitable for applications requiring transport of both charge types. beilstein-journals.org The electron-deficient triazine core is expected to enhance the electron mobility of the target compound. mdpi.com

The following table presents charge carrier mobility data for a comparable pyrene-based material, calculated from the SCLC regime of J-V curves. beilstein-journals.org

Table 3: Charge Carrier Mobility in a Pyrene-Based Liquid Crystal Film

| Carrier Type | γ (cm V⁻¹)¹/² | µ₀ (cm² V⁻¹ s⁻¹) | Mobility (µ) @ 6.0 x 10⁵ V/cm |

|---|---|---|---|

| Hole | 3.18 x 10⁻³ | 6.62 x 10⁻⁷ | 2.7 x 10⁻⁵ cm² V⁻¹ s⁻¹ |

| Electron | 5.74 x 10⁻³ | 2.24 x 10⁻⁷ | 1.3 x 10⁻⁴ cm² V⁻¹ s⁻¹ |

Data adapted from a study on a pyrene-based discotic liquid crystal. beilstein-journals.org

Photoelectrochemical Characterization for Solar Energy Applications

Given the pyrene (donor) and triazine (acceptor) components, this compound is a candidate for use in solar energy conversion. Photoelectrochemical (PEC) measurements are used to evaluate the performance of materials as photocathodes or photoanodes for applications like water splitting or in solar cells.

Key parameters include the photocurrent density, which is the current generated under illumination, and the open-circuit voltage (Voc), which is the maximum voltage produced. In a study of covalent organic frameworks (COFs) based on 2,4,6-triphenyl-1,3,5-triazine (B147588) for photoelectrochemical hydrogen evolution, a device featuring a donor-acceptor structure exhibited a significantly enhanced photocurrent density. researchgate.net The TAPB-TTB COF photocathode produced a current density of 110 µA cm⁻² at 0 V vs. RHE under visible light (>420 nm). researchgate.net Such characterization would be crucial to assess the viability of this compound in similar applications.

Table 4: Representative Photoelectrochemical Performance of Triazine-Based Photocathodes

| Material | Photocurrent Density (at 0V vs. RHE) | Onset Potential (V vs. RHE) | Solar-to-Hydrogen (STH) Efficiency |

|---|---|---|---|

| TTA-TTB COF | 35 µA cm⁻² | 0.35 | - |

| TAPB-TTB COF | 110 µA cm⁻² | 0.45 | 0.054% |

Data from a study on triazine-based covalent organic frameworks for H₂ evolution. researchgate.net

Future Research Directions and Translational Challenges

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of triazine derivatives often involves the use of cyanuric chloride and can require harsh reaction conditions, multiple steps, and the use of hazardous solvents. A critical future research direction is the development of green and sustainable synthetic methodologies for 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine. This will not only reduce the environmental impact but also improve the cost-effectiveness and scalability of its production.

Promising green chemistry approaches that could be adapted for the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. ijpras.comijpras.com

Ultrasound-Assisted Synthesis (Sonochemistry): Sonication provides an alternative energy source that can promote reactions, often in aqueous media, thereby reducing the reliance on volatile organic compounds.

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing waste and purification steps. nih.govbeilstein-journals.orgbeilstein-journals.org The development of an MCR strategy for this compound would be a significant advancement.

Catalytic Routes: Exploring novel catalysts, such as acidic ionic liquids or heterogeneous catalysts, could lead to milder reaction conditions and easier catalyst recovery and reuse. google.com

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthesis Method | Potential Advantages | Potential Challenges |

| Conventional Synthesis | Established procedures for related compounds. | Harsh conditions, multi-step, use of hazardous reagents. |

| Microwave-Assisted | Rapid, higher yields, reduced solvent use. | Specialized equipment required, scalability can be an issue. |

| Ultrasound-Assisted | Environmentally friendly (aqueous media), simple setup. | Potential for localized high temperatures, reaction optimization needed. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified purification. | Requires careful design of reaction partners and conditions. |

| Catalytic Methods | Milder conditions, catalyst reusability. | Catalyst cost and stability, optimization of catalytic system. |

Exploration of Novel Application Domains (e.g., bioimaging probes, stimuli-responsive materials)

The inherent photophysical properties of the pyrene (B120774) unit, combined with the electronic nature of the dimethoxy-triazine core, make this compound a prime candidate for several advanced applications.

Bioimaging Probes: Pyrene is a well-established fluorophore known for its high quantum yield and sensitivity to the local environment. These properties are highly desirable for bioimaging applications. Future research should focus on: